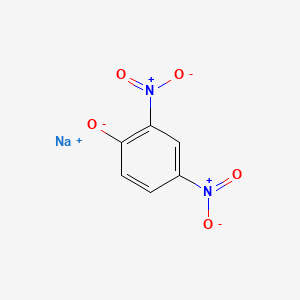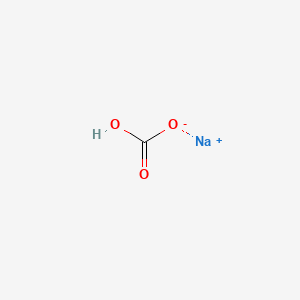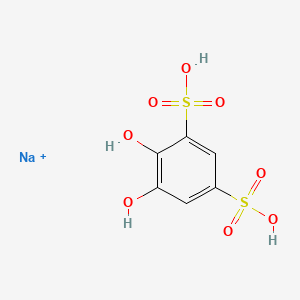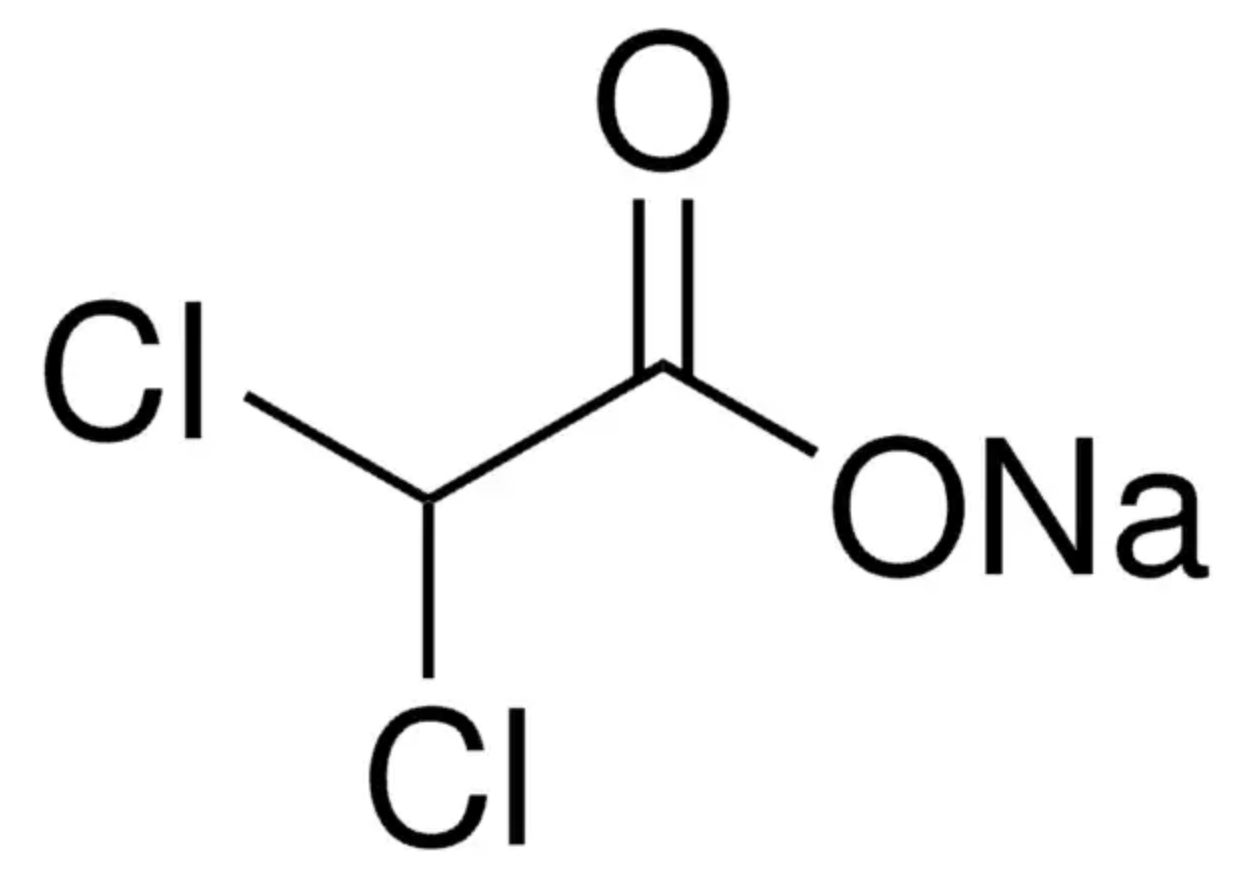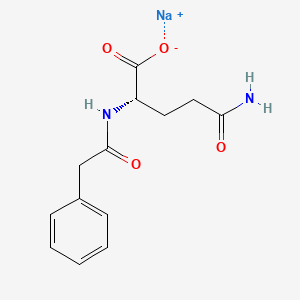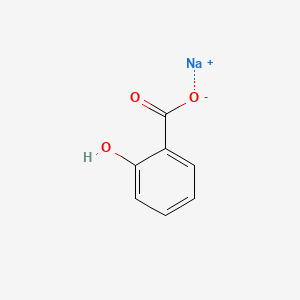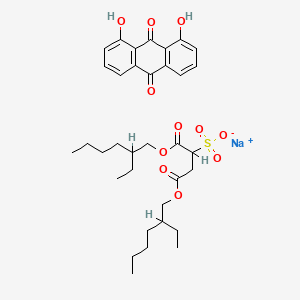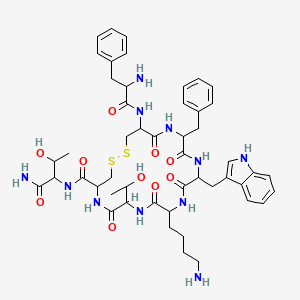![molecular formula C21H19ClN4O2 B1681115 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide CAS No. 220448-02-2](/img/structure/B1681115.png)
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a pyridazinone ring and an indole ring, which are both heterocyclic structures containing nitrogen atoms . The exact 3D structure and conformation of this molecule would depend on the specific arrangement and bonding of these rings and other functional groups.Applications De Recherche Scientifique
Application in PET Imaging of TSPO in Cancer
Scientific Field
This application falls under the field of Medical Imaging and Cancer Research .
Summary of the Application
SSR180575 has been used as a ligand for the translocator protein (TSPO) in PET imaging. This application is particularly useful in cancer research, where it can help visualize and understand the behavior of cancer cells .
Methods of Application
A novel synthesis of SSR180575 was achieved in four steps from commercially available starting materials. The compound was then radiolabeled with fluorine-18 (18F), yielding a novel ligand of comparable affinity .
Results
In vivo studies revealed this agent as a promising probe for molecular imaging of glioma .
Application in Neuroinflammation Imaging
Scientific Field
This application is in the field of Neuroscience and Medical Imaging .
Summary of the Application
SSR180575 has been used in in vivo imaging in an acute model of neuroinflammation in rats .
Methods of Application
The compound was radiolabeled with carbon-11 (11C) and used in imaging studies .
Results
The image contrast and the binding of [11C]SSR180575 were found to be higher than that obtained with the isoquinoline-based TSPO radioligand, [11C]PK11195 .
Application in Neuroprotection
Scientific Field
This application is in the field of Neuroscience .
Summary of the Application
SSR180575 is a selective antagonist of the TSPO with potential neuroprotective effects at pharmacological doses .
Methods of Application
The carbon-11 labelled SSR180575 ligand was evaluated in the macaca fascicularis before and after excitotoxic striatal lesion .
Results
A clear increase in binding was observed in the quinolinate injected striatum up to 2 weeks after lesion, reaching a maximum contrast at nine days .
Application in Synthesis of Novel Ligands
Scientific Field
This application falls under the field of Chemistry and Drug Discovery .
Summary of the Application
SSR180575 has been used in the synthesis of novel ligands for PET imaging of TSPO in cancer .
Methods of Application
A novel synthesis of SSR180575 was achieved in four steps from commercially available starting materials. This led to the discovery of a novel ligand of comparable affinity .
Results
Radiolabeling with fluorine-18 (18F) yielded a novel ligand in high radiochemical yield and specific activity. In vivo studies revealed this agent as a promising probe for molecular imaging of glioma .
Safety And Hazards
Propriétés
IUPAC Name |
2-(7-chloro-5-methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)18(27)12-16-19-15-10-9-13(22)11-17(15)25(3)20(19)21(28)26(23-16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSQVJOROCIILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=C1C(=O)N(N=C3CC(=O)N(C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433007 | |
| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide | |
CAS RN |
220448-02-2 | |
| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220448-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SSR180575 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220448022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SSR-180575 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8W47WK2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)

